molecular formula C6H7ClN4O B11907840 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride

6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride

Cat. No.: B11907840
M. Wt: 186.60 g/mol
InChI Key: CVBCIIVVTIVWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride (CAS 1624260-71-4) is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery. This fused heterocyclic compound is recognized for its versatility in designing targeted therapeutic agents, particularly in the fields of oncology and virology. The pyrrolo[2,1-f][1,2,4]triazine core is a privileged structure in kinase inhibitor development . It forms the active moiety in several FDA-approved and investigational drugs, such as the antiviral remdesivir for broad-spectrum RNA virus treatment and the antitumor drug avapritinib for metastatic gastrointestinal stromal tumor . Researchers utilize this scaffold to develop potent inhibitors for a wide array of kinases, including VEGFR-2, EGFR, HER2, and anaplastic lymphoma kinase (ALK), making it a pivotal template in targeted cancer therapy research . Beyond oncology, 4-aminopyrrolo[2,1-f][1,2,4]triazine C-nucleosides have demonstrated promising anti-norovirus activity by inhibiting the RNA-dependent RNA polymerase (RdRp) . Recent patent activity also highlights the application of 4-aminopyrrolo[2,1-f][1,2,4]triazine compounds in the treatment of viral infections, including those caused by coronaviruses (such as SARS-CoV-2), flaviviruses, and filoviruses . This product is supplied as the hydrochloride salt. It is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7ClN4O

Molecular Weight

186.60 g/mol

IUPAC Name

6-amino-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one;hydrochloride

InChI

InChI=1S/C6H6N4O.ClH/c7-4-1-5-6(11)8-3-9-10(5)2-4;/h1-3H,7H2,(H,8,9,11);1H

InChI Key

CVBCIIVVTIVWJS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=O)NC=NN2C=C1N.Cl

Origin of Product

United States

Preparation Methods

A widely cited method involves the cyclocondensation of 1-amino-1H-pyrrole-2-carbonitrile hydrochloride with formamidine acetate in the presence of potassium phosphate (K₃PO₄) under reflux conditions. This single-step reaction, conducted in ethanol over 16 hours, achieves a yield of 55.9% . The mechanism proceeds via nucleophilic attack of the amine group on the nitrile carbon, followed by cyclization to form the triazine ring.

Key Parameters :

  • Temperature : Reflux (≈78°C for ethanol)

  • Base : K₃PO₄ (2.5 equiv)

  • Limitations : Prolonged reaction time and moderate yield .

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 7.95 (br s, 1H, NH), 7.38 (s, 1H, pyrrole-H), 7.33 (br s, 1H, NH₂), 3.70 (s, 3H, OCH₃) .

  • MS (EI) : m/z 183 [M⁺] .

Workflow Summary :

  • N-Amination : Pyrrole + chloramine → Intermediate 2 .

  • Aminolysis : 2 + NH₃/MeOH → 3 .

  • Cyclization : 3 + CuCl₂·2H₂O → 6-Aminopyrrolo-triazinone .

Phosphoramidate Prodrug Synthesis and Derivative Formation

While primarily focused on prodrug development, the glycosylation methodology reported by provides insights into functionalizing the triazine core. For instance, lithiation of bromo-base 15 with n-BuLi, followed by addition to ribolactone 14 , yields intermediate 16 (60% yield under optimized conditions). Subsequent phosphorylation and chiral separation produce enantiomerically pure derivatives, though this route is more relevant to prodrugs than the hydrochloride salt itself .

Relevance to Hydrochloride Synthesis :

  • Acidic workup steps (e.g., HCl quenching) in such protocols may facilitate hydrochloride salt formation.

  • ¹H NMR (Methanol-d₄) : δ 7.86 (s, 1H, triazine-H), 4.79 (d, J = 5.4 Hz, ribose-H) .

Critical Considerations in Hydrochloride Formation

The conversion of the free base to the hydrochloride salt typically involves treating the amine with hydrochloric acid. For example, in , dimethylamine hydrochloride is used in coupling reactions, suggesting that similar acidification steps could isolate the hydrochloride form. Key factors include:

  • Stoichiometry : Equimolar HCl to ensure complete protonation.

  • Solvent : Polar solvents like methanol or water enhance salt solubility.

  • Crystallization : Slow evaporation or anti-solvent addition to precipitate the hydrochloride.

Chemical Reactions Analysis

Types of Reactions

6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, triethyl orthoformate, and various acids and bases. The reaction conditions often involve high temperatures and prolonged reaction times to ensure complete conversion of reactants to products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the molecule.

Scientific Research Applications

Antidepressant and Anxiolytic Activity

Research indicates that compounds related to 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride exhibit significant antidepressant and anxiolytic effects. A study highlighted its binding affinity to the γ-aminobutyric acid type A (GABA A) receptor, which is crucial for modulating anxiety and mood disorders. The compound demonstrated neuroprotective effects in animal models by reducing gliosis and neuronal loss in the entorhinal cortex .

Anticonvulsant Properties

The compound has shown promise as an anticonvulsant agent. In experimental models, it exhibited protective effects against seizures induced by pentylenetetrazol (PTZ), suggesting its potential role in treating epilepsy . The mechanism appears to involve modulation of neurotransmitter systems that regulate excitability in the brain.

Antimicrobial Activity

This compound also displays antimicrobial properties. Its derivatives have been tested against various bacterial strains and have shown effectiveness in inhibiting growth, making them candidates for developing new antibiotics .

Anticancer Potential

The compound's structure allows it to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest . Further research is needed to elucidate its full potential as an anticancer agent.

Case Studies and Research Findings

StudyFocusFindings
NeuropharmacologyDemonstrated antidepressant and anxiolytic effects through GABA A receptor binding; neuroprotective against PTZ-induced damage.
Anticancer ResearchInduced apoptosis in cancer cell lines; potential for further development as an anticancer drug.
Antimicrobial ActivityEffective against multiple bacterial strains; potential for new antibiotic development.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The compound’s activity and properties are influenced by its core structure, substituent positions, and salt formation. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Pyrrolotriazinone Derivatives
Compound Name Core Structure Substituents Biological Target Solubility Key Features References
6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one 6-amino (HCl salt) USP7 High (due to HCl salt) Enhanced solubility; potential for hydrogen bonding via -NH₂
6-Nitropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one Same core 6-nitro Not specified Moderate Electron-withdrawing nitro group may reduce nucleophilicity
2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one Same core 2-amino Not specified Low (free base) Positional isomerism alters binding interactions
BAY607550 Imidazo[5,1-f][1,2,4]triazin-4(3H)-one 2-(3,4-dimethoxybenzyl) substituent Not specified Unknown Bulkier substituents may affect membrane permeability
6-(3-Chloropropoxy)-5-methyl analog Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one 6-(3-chloropropoxy), 5-methyl Not specified Moderate (lipophilic) Chlorine and ether chain increase lipophilicity

Key Observations

Pyrido and pyrazolo analogs (e.g., temozolomide-like compounds) exhibit different fused-ring systems, impacting DNA alkylation mechanisms .

Substituent Effects: The 6-amino group in the hydrochloride salt enables hydrogen bonding with USP7’s catalytic domain, critical for inhibitory activity . Positional isomerism (2-amino vs. 6-amino) drastically changes spatial orientation, affecting binding affinity and potency .

Salt Formation: Hydrochloride salts (e.g., 6-aminopyrrolotriazinone HCl) improve solubility and bioavailability compared to free bases or lipophilic analogs (e.g., 6-(3-chloropropoxy) derivative) .

Pharmacological Implications

While specific IC₅₀ data are unavailable in the provided evidence, structural insights suggest:

  • USP7 Inhibition: The 6-amino group’s hydrogen-bonding capability aligns with USP7 inhibitor design principles .
  • Lipophilicity vs. Solubility : Lipophilic derivatives (e.g., 6-(3-chloropropoxy)) may exhibit better membrane penetration but poorer solubility, whereas hydrochloride salts balance these properties .

Biological Activity

6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C6H6N4OC_6H_6N_4O with a molar mass of 150.14 g/mol. The compound is characterized by a unique pyrrolo-triazine structure that allows for diverse biological interactions and applications.

The compound's structure facilitates various chemical reactions, making it versatile in synthetic organic chemistry. It can undergo significant transformations that are crucial for developing derivatives with enhanced biological activities.

1. Bronchodilator Potential

Research has indicated that this compound may function as a bronchodilator, suggesting its application in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD) .

2. Anti-Cancer and Anti-Inflammatory Properties

Similar compounds have shown promise in anti-cancer and anti-inflammatory activities. Preliminary studies suggest that this compound may interact with biological targets involved in inflammatory pathways and respiratory functions . Further investigation is needed to elucidate its specific mechanisms of action.

3. Interaction Studies

Initial interaction studies reveal that this compound binds to various receptors and enzymes that play roles in inflammation and respiratory function. Understanding these interactions could lead to the development of targeted therapies .

Case Studies

Several studies have explored the biological activity of structurally similar compounds, providing insights into the potential of this compound:

  • Study on Structural Analogues : Research on related triazine derivatives demonstrated significant antimicrobial and antioxidant activities. These findings suggest that this compound may possess similar properties .
  • Mechanism Exploration : A study focusing on the mechanism of action for triazole derivatives indicated potential pathways for anti-cancer effects through modulation of specific cellular signaling pathways .

Comparative Analysis

To better understand the uniqueness of this compound in medicinal chemistry, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure SimilarityUnique Features
7-Aminopyrrolo[2,1-f][1,2,4]triazin-5(3H)-oneSimilar triazine frameworkExhibits different biological activity profile
5-Aminopyrrolo[2,1-f][1,2,4]triazin-3(3H)-oneShares core pyrrole structurePotentially better solubility
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-oneLacks amino substitutionDifferent reactivity patterns

This table highlights how the specific amino group positioning in this compound contributes to its unique biological activity profile compared to its analogues.

Q & A

Q. What are the common synthetic strategies for 6-aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives?

Methodological Answer: Two primary routes are widely used:

  • Rearrangement of pyrrolooxadiazines : Pyrrolooxadiazines (e.g., compound 11) undergo nucleophile-induced cyclization using reagents like NaSMe or Li(Me3AlSPh) to yield triazinones (e.g., 12a) in >90% yield under mild conditions (room temperature, 0.5–20 h) .
  • Regioselective intramolecular cyclization : 1,2-Biscarbamoyl-substituted pyrroles (e.g., compound 10) cyclize in the presence of Et3N and halogen sources (e.g., PPh3Cl2), with regioselectivity influenced by substituents (electron-donating groups favor N-imidoylation) .

Q. How is the structure of pyrrolotriazinone derivatives confirmed experimentally?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Distinct NH proton signals (4.8 ppm for oxadiazines vs. 5.1 ppm for triazinones) and carbonyl carbon peaks (C=O at ~165–170 ppm) differentiate regioisomers .
  • IR Spectroscopy : Triazinones show characteristic C=O stretches at ~1680 cm<sup>−1</sup>, while oxadiazines lack this feature .

Q. What biological targets are associated with pyrrolotriazinone scaffolds?

Methodological Answer: Pyrrolotriazinones are key intermediates for bioactive molecules targeting:

  • Kinases : PI3K inhibitors (e.g., patent WO2013164061) .
  • Enzymes : Tankyrase and stearoyl-CoA desaturase inhibitors .
  • Receptors : Melanin-concentrating hormone (MCH-R1) and CRF1 antagonists .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve regioselectivity in triazinone synthesis?

Methodological Answer: Regioselectivity (oxadiazine vs. triazinone) depends on:

  • Halogen source : Cl favors triazinones (e.g., 87% yield for 12a with PPh3Cl2), while Br favors oxadiazines .
  • Base stoichiometry : 2.5 equivalents of Et3N maximize combined yields (87% for 11a + 12a), whereas excess base reduces efficiency (40% combined yield) .
  • Substituent effects : Electron-donating alkyl groups (e.g., 4-methoxybenzyl) favor triazinone formation (>60% yield) .

Q. How to resolve low yields in nucleophile-induced rearrangement of pyrrolooxadiazines?

Methodological Answer: Use sulfur-based nucleophiles:

  • NaSMe : Achieves 92% yield of 12a in 0.5 h at RT while retaining enantiomeric excess (99% ee) .
  • Li(Me3AlSPh) : Provides 90% yield of 12a with full retention of stereochemistry .
    Avoid acidic conditions, as oxadiazines (e.g., 11a) degrade under such settings .

Q. How to address discrepancies in reported reaction conditions for triazinone synthesis?

Methodological Answer: Contradictions arise from varying catalytic systems:

  • Harsh conditions : Older methods require refluxing with HC(OEt)3 or POCl3 at 150–160°C for 12+ hours .
  • Mild alternatives : CuCl2·2H2O/NaOAc/DMSO at 120°C enables one-pot synthesis with six bond formations in <24 h . Validate methods using spectral data (NMR/IR) to confirm product identity .

Q. What strategies are recommended for designing pyrrolotriazinone analogs with enhanced bioactivity?

Methodological Answer:

  • Substituent variation : Introduce fluorophenyl or cyanophenyl groups at position R (see Table 3 in ).
  • Chiral centers : Use enantiomerically pure aminopyrrolocarbamates (e.g., compound 10) to retain ee during cyclization .
  • Pharmacophore hybridization : Combine with pyrimido[2,1-c]triazolo[3,4-f]triazine scaffolds for multi-target activity .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for similar triazinone syntheses?

Methodological Answer: Discrepancies arise from:

  • Reagent purity : Impure PPh3X2 (X=Cl/Br) alters halogen availability, affecting yields (e.g., 81% for Cl vs. 13% for Br in entry 3, Table 3 ).
  • Substrate instability : Boc-deprotected intermediates (e.g., 11a’) degrade under acidic conditions, leading to false negatives .

Q. How to interpret conflicting regioselectivity outcomes in cyclization reactions?

Methodological Answer: Regioselectivity is influenced by:

  • Solvent polarity : THF/DMF mixtures favor triazinones (85% yield with NaOMe) over non-polar solvents .
  • Temperature : Reflux conditions promote oxadiazine formation (59% yield for 11a), while RT favors triazinones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.